molecular formula C12H16N2O B1487089 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol CAS No. 1412958-13-4

6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol

Cat. No. B1487089
CAS RN: 1412958-13-4
M. Wt: 204.27 g/mol
InChI Key: VRZROZSRAQHMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol (6-CPCP) is a cyclic compound that is used in a variety of scientific research applications. It is a relatively new compound, having been synthesized in the early 2000s. 6-CPCP has a unique structure, with the cyclopentyl ring fused to a cyclopropylpyrimidine ring. This structure gives it a wide range of potential applications in scientific research.

Scientific Research Applications

DNA Damage Quantification and Repair

6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol: may be utilized in the development of assays for the quantification of DNA damage and repair rates. This is particularly relevant in the study of nucleotide excision repair (NER) mechanisms, which are crucial for correcting UV-induced DNA lesions like cyclobutane pyrimidine dimers (CPDs) and pyrimidine-pyrimidone (6-4) photoproducts (6-4PPs) . These assays are invaluable for both fundamental and clinical NER research, contributing to our understanding of DNA repair processes and their implications in carcinogenesis and aging.

Live-Cell Imaging and Laser-Assisted Repair

In live-cell imaging, compounds like 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol could be tagged to photolyases, enzymes that recognize and repair UV-induced DNA damage . This allows for real-time monitoring of DNA damage and repair kinetics. Moreover, these tagged photolyases can be activated by specific wavelengths of light to reverse DNA damage during imaging, providing a dynamic method to study lesion-specific NER dynamics and cellular responses to damage removal.

Plasmid Preparation and Gene Manipulation

The compound’s structural features might make it suitable for applications in plasmid preparation sizes, which are essential for cloning, transferring, and manipulating genes . This includes various prep sizes like miniprep, midiprep, maxi prep, and gigaprep, each tailored for different quantities and qualities of plasmids required for specific research applications such as screening libraries, sequencing, PCR amplification, transfection studies, gene knockout studies, and molecular cloning.

Therapeutic Research and Drug Development

Pyrimidine derivatives, including those similar to 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol , are often explored for their therapeutic potential . Research in this area could lead to the development of new drugs that target specific cellular mechanisms, offering treatments for a variety of diseases. The synthesis protocols and structure-activity relationships of these compounds are critical for pharmaceutical research and development.

properties

IUPAC Name

4-cyclopentyl-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-11-7-10(8-3-1-2-4-8)13-12(14-11)9-5-6-9/h7-9H,1-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZROZSRAQHMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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